molecular formula C15H23N3 B2875088 {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine CAS No. 1018613-28-9

{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine

Cat. No.: B2875088
CAS No.: 1018613-28-9
M. Wt: 245.37
InChI Key: DJPHOOYDEDBMGN-UHFFFAOYSA-N
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Description

{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine is a chemical compound with the molecular formula C15H23N3 It is known for its unique structure, which includes a cyclopropylmethyl group attached to a piperazine ring, further connected to a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine typically involves the following steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via alkylation of the piperazine ring using cyclopropylmethyl halides in the presence of a base such as sodium hydride.

    Attachment to the Phenylmethanamine Moiety: The final step involves the coupling of the cyclopropylmethylpiperazine intermediate with a phenylmethanamine derivative through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Pharmacology: The compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors.

    Biological Research: It is used in the development of probes for studying receptor-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • {4-[4-(Methyl)piperazin-1-yl]phenyl}methanamine
  • {4-[4-(Ethyl)piperazin-1-yl]phenyl}methanamine
  • {4-[4-(Propyl)piperazin-1-yl]phenyl}methanamine

Uniqueness

{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s binding affinity and selectivity for various receptors, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

[4-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c16-11-13-3-5-15(6-4-13)18-9-7-17(8-10-18)12-14-1-2-14/h3-6,14H,1-2,7-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPHOOYDEDBMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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